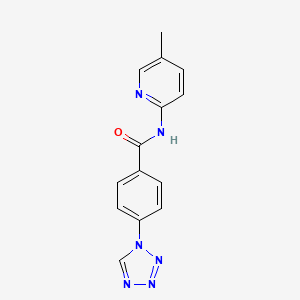![molecular formula C16H21N5O B5184536 N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)
N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine is a chemical compound that belongs to the class of kinase inhibitors. It is commonly referred to as JNJ-42756493 and has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
JNJ-42756493 works by inhibiting the activity of JAK1, JAK2, and TYK2 kinases, which are involved in the regulation of immune responses and cell growth. By inhibiting these kinases, JNJ-42756493 can prevent the activation of immune cells and the proliferation of cancer cells.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have several biochemical and physiological effects. It can inhibit the production of cytokines, which are involved in the regulation of immune responses. It can also inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-42756493 has several advantages for lab experiments. It is a potent and selective inhibitor of JAK1, JAK2, and TYK2 kinases, which makes it a useful tool for studying the role of these kinases in various diseases. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo.
Direcciones Futuras
There are several future directions for the study of JNJ-42756493. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and psoriasis. Another potential application is in the treatment of cancer, particularly in combination with other targeted therapies. Further studies are needed to determine the optimal dose and treatment regimen for JNJ-42756493, as well as its safety and efficacy in clinical trials.
Conclusion:
In conclusion, JNJ-42756493 is a promising compound with potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its mechanism of action involves the inhibition of JAK1, JAK2, and TYK2 kinases, which are involved in the regulation of immune responses and cell growth. While there are advantages and limitations to its use in lab experiments, further studies are needed to fully explore its potential in clinical applications.
Métodos De Síntesis
The synthesis of JNJ-42756493 involves the reaction of N-methyl-2-pyridinamine with 4-(1H-pyrazol-1-ylmethyl)-1-piperidinecarboxylic acid, followed by the addition of a carbonyl group. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
JNJ-42756493 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of several kinases, including JAK1, JAK2, and TYK2, which are involved in the regulation of immune responses and cell growth. This makes it a promising candidate for the treatment of autoimmune disorders and cancer.
Propiedades
IUPAC Name |
[6-(methylamino)pyridin-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-17-15-4-3-14(11-18-15)16(22)20-9-5-13(6-10-20)12-21-8-2-7-19-21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPKZMHXEFLZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)